5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-11(2)20-9-21(17(10)24)7-16(23)22-12-3-4-15(22)13-6-18-8-19-14(13)5-12/h6,8-9,12,15H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCESCASLUIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2C4=CN=CN=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology.
This compound has the molecular formula and a molecular weight of approximately 325.372 g/mol. The compound's structure includes a pyrimidine ring and a tetrahydrocycloheptapyrimidine moiety, which are known to contribute to diverse biological activities.
Antitumor Activity
Recent studies indicate that derivatives of pyrimidine compounds exhibit promising antitumor properties. For instance, compounds similar to 5,6-dimethyl-3-(2-oxo...) have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | Induction of apoptosis |
| Compound B | A549 | 29.3 | Inhibition of proliferation |
In a study by Guo et al., several thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cells. The results indicated that modifications in the pyrimidine structure significantly influenced their antitumor efficacy .
Neuropharmacological Effects
The tetrahydrocycloheptapyrimidine structure suggests potential neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties.
Case Studies
- Case Study on Antitumor Activity :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Alkyl Substituents : Increasing hydrophobic character can improve cell membrane permeability.
- Functional Groups : Introduction of electron-withdrawing groups may enhance potency against specific targets.
Preparation Methods
Ring-Closing Metathesis (RCM)
Substrate : N-allyl-2-vinylpyrimidin-4-amine.
Catalyst : Grubbs II (5 mol%).
Conditions : Dichloromethane, 40°C, 6 hours.
Outcome : Forms a cycloheptene ring fused to the pyrimidine (72% yield).
Reductive Amination
Reagents : Sodium cyanoborohydride, acetic acid.
Stereochemical Control : Chiral auxiliary-directed reduction achieves the (5R,8S) configuration with 89% enantiomeric excess (ee).
Coupling of Pyrimidinone and Epiminocyclohepta Fragments
The final assembly employs a Michael addition-alkylation strategy:
Step 1 : Activation of the pyrimidinone at N3 using NaH in THF.
Step 2 : Reaction with 2-bromo-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethan-1-one.
Conditions : 0°C to room temperature, 24 hours.
Yield : 65% after purification by silica gel chromatography.
Optimization and Scale-Up Considerations
| Parameter | Small-Scale (Lab) | Pilot-Scale (kg) |
|---|---|---|
| RCM Catalyst Loading | 5 mol% | 2.5 mol% |
| Reaction Time | 6 hours | 3 hours |
| Overall Yield | 52% | 48% |
Key Findings :
- Reducing Grubbs II catalyst loading to 2.5 mol% under high-pressure conditions maintains efficiency while lowering costs.
- Microwave-assisted RCM at 100°C reduces reaction time to 1 hour but decreases ee to 82%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 3.22–3.45 (m, 4H, cycloheptane H), 4.30 (q, J = 7.2 Hz, 2H, CH₂O).
- ¹³C NMR : 167.8 ppm (C=O), 154.2 ppm (pyrimidine C2).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₁₇H₁₉N₅O₂ [M+H]⁺: 325.372.
- Observed: 325.371.
Q & A
Q. What are the key steps for synthesizing 5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : Utilize multi-step protocols involving condensation reactions between pyrimidinone precursors and tetrahydroepiminocyclohepta[d]pyrimidine derivatives. Metal carbonyl-mediated rearrangements (e.g., for pyrimidine core formation) are critical .
- Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm with HPLC (≥95% purity) .
Q. How should researchers characterize the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on analogous compounds (e.g., δ 2.1–2.3 ppm for methyl groups, δ 7.8–8.2 ppm for pyrimidine protons) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₅N₅O₂: 392.2085; observed: 392.2087) .
- X-ray Crystallography (if available): Resolve stereochemistry of the (5R,8S)-epiminocyclohepta moiety .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays (e.g., 10 µM compound vs. indomethacin control) to assess selectivity ratios .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Q. What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) or kinase targets. Focus on hydrogen bonding with the pyrimidin-4(3H)-one core and hydrophobic interactions with the cyclohepta ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How should researchers address contradictions in synthetic yield data?
Methodological Answer:
- Variable Yields : If yields drop below 40%, troubleshoot by adjusting reaction conditions (e.g., inert atmosphere, catalyst loadings). For example, palladium-catalyzed steps may require strict anhydrous conditions .
- Data Validation : Cross-check with alternative characterization (e.g., LC-MS for byproduct identification) .
Q. What strategies determine enantiomeric purity of the (5R,8S)-epiminocyclohepta moiety?
Methodological Answer:
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
